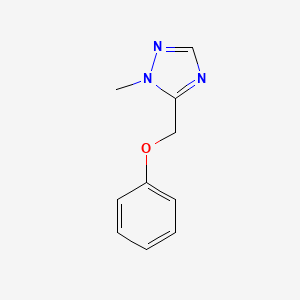

![molecular formula C17H13FO4 B6499360 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 300674-16-2](/img/structure/B6499360.png)

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, the InChI code is provided . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For the related compound “2-{4-[(4-fluorophenyl)methoxy]phenyl}acetic acid”, it is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Biological Potential of Indole Derivatives

The compound, being an indole derivative, may possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Friedel-Crafts Alkylation

The compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This reaction involves the substitution of a hydrogen atom in the aromatic ring with an alkyl or acyl group .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can also participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to couple boronic acids with organic halides, which is a key step in the synthesis of many organic compounds .

Synthesis of 9,10-diarylanthracenes

The compound can be used in the synthesis of 9,10-diarylanthracenes . These compounds are used as molecular switches, which have applications in the field of molecular electronics .

PPARα, -γ, and -δ Agonist

The compound has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can bind to and activate these three types of peroxisome proliferator-activated receptors, which play crucial roles in the regulation of cellular differentiation, development, and metabolism .

Synthesis of Other Carboxylic Acids

The compound can be used in the synthesis of other carboxylic acids. This includes 4-fluorobenzoic acid, 4-fluorophenylacetic acid, and 4-fluorophenylpropionic acid.

Antiviral Activity

The compound has shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXWRVUOIRMWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6499286.png)

![5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499297.png)

![4-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6499298.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6499299.png)

![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499306.png)

![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499308.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6499312.png)

![N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6499331.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6499336.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499345.png)

![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide](/img/structure/B6499354.png)

![4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6499365.png)

![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide](/img/structure/B6499366.png)